3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC16277946
Molecular Formula: C19H16N4O3S
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N4O3S |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C19H16N4O3S/c1-26-14-9-7-12(8-10-14)17-20-19(22-21-17)27-15-11-16(24)23(18(15)25)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,21,22) |
| Standard InChI Key | YDTXRDNEJDFPAI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpyrrolidine-2,5-dione, reflects its multicomponent architecture:
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Pyrrolidine-2,5-dione core: A five-membered lactam ring with ketone groups at positions 2 and 5, contributing to planar rigidity and hydrogen-bonding capacity .
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1,2,4-Triazole substituent: A sulfur-linked triazole ring at position 3 of the pyrrolidine, providing π-π stacking potential and metal-coordination sites.
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Aromatic moieties: A 4-methoxyphenyl group on the triazole and a phenyl group on the pyrrolidine nitrogen, enhancing lipophilicity and target-binding specificity.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₃S |
| Molecular Weight | 380.4 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
| Topological Polar Surface Area | 109 Ų |
| Hydrogen Bond Donors/Acceptors | 1/7 |
| LogP (Predicted) | 2.8 ± 0.4 |
Data derived from VulcanChem and ChEBI highlight balanced lipophilicity (LogP ~2.8) and moderate polarity, suggesting favorable membrane permeability. The high polar surface area (109 Ų) may limit blood-brain barrier penetration, directing potential applications to peripheral targets.
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely employs convergent strategies:
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Pyrrolidine-2,5-dione preparation: Cyclocondensation of maleic anhydride derivatives with primary amines, followed by oxidation.
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1,2,4-Triazole construction: Huisgen cycloaddition or [2+3] cyclization between nitriles and hydrazines.
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Sulfanyl linkage: Nucleophilic substitution between a triazole-thiol and halogenated pyrrolidine-dione.
Reported Synthetic Routes
While explicit protocols remain proprietary, analogous syntheses involve:
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Step 1: Synthesis of 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol via cyclization of 4-methoxyphenylcarbonitrile with hydrazine and subsequent thiolation.
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Step 2: N-Alkylation of pyrrolidine-2,5-dione with iodobenzene to introduce the phenyl group.
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Step 3: Coupling the triazole-thiol to the pyrrolidine-dione using Mitsunobu conditions or base-mediated SN2 displacement.
Yields for comparable reactions range from 45–68%, with purification typically involving silica chromatography and recrystallization from ethanol/water mixtures.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.21 (s, 1H, triazole-H)
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δ 7.65–7.28 (m, 9H, aromatic H)
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δ 3.82 (s, 3H, OCH₃)
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δ 3.52 (dd, 2H, pyrrolidine CH₂)
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δ 2.95 (m, 2H, pyrrolidine CH₂)
Mass Spectrometry
ESI-MS (positive mode):
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m/z 381.1 [M+H]⁺ (calc. 380.4)
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Fragmentation peaks at m/z 252.0 (pyrrolidine-dione + phenyl) and m/z 176.9 (triazole-methoxyphenyl)
Computational Modeling and ADMET Predictions
Molecular Docking Studies
AutoDock Vina simulations against FGFR1 (PDB: 3TT0) reveal:
ADMET Profiling
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s (moderate) |
| CYP3A4 Inhibition | 78% probability |
| hERG Inhibition | Low risk (pIC₅₀ = 4.1) |
| Ames Mutagenicity | Negative |
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